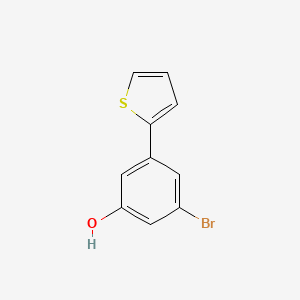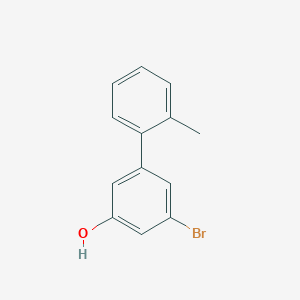
3-Bromo-5-(2-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(2-methylphenyl)phenol, 95% (3-BMPP) is an organic compound with a wide range of applications in both scientific research and lab experiments. It is a white to pale yellow crystalline solid with a melting point of 112-114°C and a boiling point of 275°C. 3-BMPP is a versatile compound, with a wide range of potential applications.
Applications De Recherche Scientifique
3-Bromo-5-(2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It can be used as a catalyst in the synthesis of various organic compounds, such as amides, esters, and alcohols. It is also used in the synthesis of polymers, such as polyurethanes, polyimides, and polyesters. 3-Bromo-5-(2-methylphenyl)phenol, 95% is also used in the synthesis of pharmaceuticals, such as antifungals, antibiotics, and antivirals.
Mécanisme D'action
3-Bromo-5-(2-methylphenyl)phenol, 95% acts as a catalyst in the synthesis of various organic compounds. It activates the reactants and facilitates the formation of the desired product. It also acts as an electron transfer agent, allowing the reactants to exchange electrons and form the desired product.
Biochemical and Physiological Effects
3-Bromo-5-(2-methylphenyl)phenol, 95% is not known to have any direct biochemical or physiological effects. However, the compounds that are synthesized using 3-Bromo-5-(2-methylphenyl)phenol, 95% may have biochemical and physiological effects. For example, the compounds synthesized using 3-Bromo-5-(2-methylphenyl)phenol, 95% may have antifungal, antibiotic, or antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Bromo-5-(2-methylphenyl)phenol, 95% in lab experiments is that it is a versatile compound with a wide range of potential applications. It is also relatively easy to synthesize and is relatively inexpensive. The main limitation of using 3-Bromo-5-(2-methylphenyl)phenol, 95% in lab experiments is that it is not soluble in water, so it must be used in an aqueous solution. Additionally, it is not always easy to control the reaction rate and the resulting product may not be as pure as desired.
Orientations Futures
There are several potential future directions for 3-Bromo-5-(2-methylphenyl)phenol, 95%. One potential direction is to develop more efficient and cost-effective methods for synthesizing 3-Bromo-5-(2-methylphenyl)phenol, 95%. Additionally, researchers could explore new applications of 3-Bromo-5-(2-methylphenyl)phenol, 95%, such as in the synthesis of polymers or pharmaceuticals. Finally, researchers could explore the potential biochemical and physiological effects of compounds synthesized using 3-Bromo-5-(2-methylphenyl)phenol, 95%.
Méthodes De Synthèse
3-Bromo-5-(2-methylphenyl)phenol, 95% is typically synthesized from the reaction of 2-methylphenol and bromine in an aqueous solution. The reaction is conducted in the presence of sodium hydroxide or potassium hydroxide. The reaction is typically conducted at room temperature and requires a few hours to complete. The resulting product is a white to pale yellow crystalline solid.
Propriétés
IUPAC Name |
3-bromo-5-(2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLPQSLDQIOPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686349 |
Source


|
| Record name | 5-Bromo-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-methylphenyl)phenol | |
CAS RN |
1261888-69-0 |
Source


|
| Record name | 5-Bromo-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





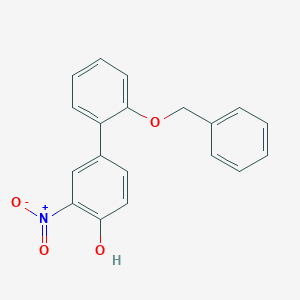



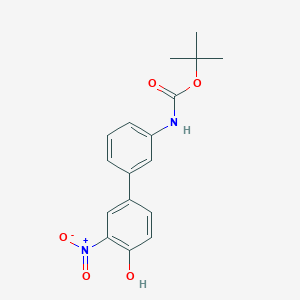

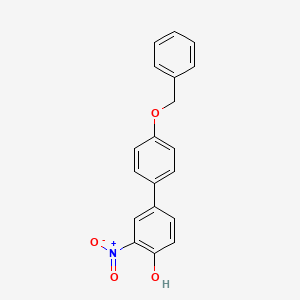
![2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383100.png)

